Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy, methoxy, and carboxylate groups, along with a benzylureido moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the hydroxy, methoxy, and carboxylate groups. The benzylureido moiety is then attached through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzylureido moiety may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-(3-phenylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- Methyl 2-(2-(3-benzylamino)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
Uniqueness
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is unique due to the presence of the benzylureido moiety, which can impart specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C18H22N4O5 |
---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl 2-[2-(benzylcarbamoylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-18(2,22-17(25)19-10-11-8-6-5-7-9-11)16-20-12(15(24)27-4)13(23)14(21-16)26-3/h5-9,23H,10H2,1-4H3,(H2,19,22,25) |
InChI-Schlüssel |
PBKKQLRNPXNPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.